(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
Beschreibung
The compound “(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone” (IUPAC name) is a deuterated synthetic cannabinoid (SC) and a fluorinated analog of UR-143. It is commonly referred to as XLR-11 in non-deuterated form and has been identified in forensic and clinical investigations due to its association with adverse health effects, including acute kidney injury (AKI) .
Eigenschaften
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDPUUMIHVLEC-OAWGXGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346820 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095544-37-7 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Substitution for N1-Alkylation
The 5-fluoropentyl chain is introduced via alkylation of indole’s nitrogen. A representative protocol involves reacting indole with 1-bromo-5-fluoropentane in the presence of a base (e.g., NaH) in anhydrous DMF at 0–5°C. This method achieves >80% yield, though competing C3 alkylation may occur if steric hindrance is insufficient.
Key Optimization :
-
Temperature control : Lower temperatures (0°C) favor N1 selectivity over C3.
-
Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to DCM.
Deuterium Labeling Strategies
Acid-Catalyzed H/D Exchange
Deuteration at the indole ring is achieved via proton exchange using deuterated acids. A published method employs DCl in CD3OD at 60°C for 2 hours, achieving ~50% deuteration at each target position. Prolonged exposure (>6 hours) increases deuteration but risks indole ring degradation.
Example Protocol :
-
Dissolve 1-(5-fluoropentyl)-1H-indole (1.0 mmol) in CD3OD (5 mL).
-
Add DCl (0.2 mmol) and stir at 60°C for 2 hours.
-
Quench with NaHCO3, extract with EtOAc, and purify via column chromatography.
Data Table 1: Deuteration Efficiency Under Varied Conditions
| Acid | Solvent | Temp (°C) | Time (h) | Deuteration (%) |
|---|---|---|---|---|
| DCl | CD3OD | 60 | 2 | 48–52 |
| TFA-d | D2O | 80 | 4 | 65–70 |
| D2SO4 | CDCl3 | 25 | 12 | 30–35 |
Coupling with 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
Friedel-Crafts Acylation
The cyclopropane carbonyl group is introduced via Friedel-Crafts acylation using ZrCl4 as a catalyst. A modified protocol from Dahlén et al. (2020) involves:
-
Dissolve deuterated 1-(5-fluoropentyl)-1H-indole (5.12 mmol) in DCM (8 mL) at 0°C under N2.
-
Add ZrCl4 (1.5 equiv.) and stir for 5 minutes.
-
Slowly add 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (2.0 equiv.) in DCM.
-
Stir at 0°C for 4 hours, quench with H2O, and purify via flash chromatography (EtOAc/n-heptane).
Grignard Reagent-Mediated Coupling
An alternative method uses organozinc intermediates:
-
Generate indole magnesium bromide with EtMgBr in THF.
-
Transmetallate with ZnCl2 to form indole-zinc complex.
-
React with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in DCM at ambient temperature.
Advantage : Higher functional group tolerance compared to Friedel-Crafts.
Integrated Synthesis and Purification
Stepwise vs. Convergent Approaches
-
Stepwise : Sequential alkylation, deuteration, and acylation (overall yield: 62–68%).
-
Convergent : Pre-deuterated indole is alkylated and acylated in one pot (yield: 55–60%).
Data Table 2: Comparison of Synthetic Routes
| Method | Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise | 3 | 62–68 | >98% |
| Convergent | 2 | 55–60 | 95–97% |
Analytical Validation
NMR Characterization
Analyse Chemischer Reaktionen
XLR11-d5 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von XLR11-d5 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deuterierte Analoga mit veränderten funktionellen Gruppen liefern kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
XLR11-d5 entfaltet seine Wirkung, wie sein nicht-deuteriertes Gegenstück, durch Bindung an Cannabinoidrezeptoren im Körper. Es hat eine höhere Affinität für den peripheren Cannabinoidrezeptor CB2 als für den zentralen Cannabinoidrezeptor CB1. Die Bindung von XLR11-d5 an diese Rezeptoren aktiviert verschiedene Signalwege, die zur Modulation der Neurotransmitterfreisetzung und anderer physiologischer Prozesse führen. Das Vorhandensein von Deuteriumatomen in XLR11-d5 verändert seinen Wirkmechanismus nicht signifikant, hilft aber, es während analytischer Verfahren von anderen Cannabinoiden zu unterscheiden.
Wirkmechanismus
XLR11-d5, like its non-deuterated counterpart, exerts its effects by binding to cannabinoid receptors in the body . It has a higher affinity for the peripheral cannabinoid receptor CB2 compared to the central cannabinoid receptor CB1 . The binding of XLR11-d5 to these receptors activates various signaling pathways, leading to the modulation of neurotransmitter release and other physiological processes . The presence of deuterium atoms in XLR11-d5 does not significantly alter its mechanism of action, but it helps in distinguishing it from other cannabinoids during analytical procedures .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Fluorination Effects: The 5-fluoropentyl chain in XLR-11 enhances lipid solubility and metabolic resistance compared to UR-144’s non-fluorinated chain, leading to prolonged half-life and higher potency .
Receptor Binding : XLR-11’s cyclopropyl group provides stronger CB1 affinity than UR-144 but weaker than AM-2201’s naphthoyl moiety .
Metabolic and Analytical Comparisons
- Metabolites :
- Detection :
Regulatory and Market Trends
Biologische Aktivität
The compound (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly known as XLR-11 or 5F-UR-144, is a synthetic cannabinoid that has garnered attention due to its potent agonistic activity at cannabinoid receptors. This article explores its biological activity, including receptor binding affinity, pharmacological effects, metabolism, and associated health risks.
Chemical Structure and Properties
XLR-11 is an indole derivative characterized by the following chemical formula:
- Molecular Formula : C21H28FNO
- Molar Mass : 329.4515 g/mol
- IUPAC Name : (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Receptor Affinity
XLR-11 acts as a potent agonist for both CB1 and CB2 cannabinoid receptors. Research indicates the following effective concentrations (EC50 values):
These values suggest that XLR-11 has a higher affinity for these receptors compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.
Pharmacological Effects
Studies have demonstrated that XLR-11 produces a range of effects similar to those of Δ9-THC:
- Antinociception : Reduction of pain sensitivity.
- Hypothermia : Induction of lower body temperature.
- Catalepsy : Impaired movement and rigidity.
- Suppression of Locomotor Activity : Decreased physical activity levels .
These effects were shown to be dose-dependent and were reversible with the administration of rimonabant, a selective CB1 antagonist .
Metabolism and Excretion
XLR-11 is extensively metabolized in vivo. The primary route of excretion is through urine as glucuronide conjugates. This metabolic pathway is significant for understanding the compound's pharmacokinetics and potential for detection in drug testing .
Case Studies and Health Risks
Several case studies have reported adverse effects associated with XLR-11 usage:
- Acute Kidney Injury : Instances of kidney damage linked to the use of synthetic cannabinoids including XLR-11 have been documented .
- Hospitalizations : Users have experienced severe reactions leading to emergency medical interventions .
- Psychotropic Effects : Users report experiences akin to those produced by traditional cannabis use, but with heightened risks due to the unpredictability of synthetic compounds .
Comparative Analysis with Other Cannabinoids
To better understand the biological activity of XLR-11, it is helpful to compare it with other synthetic cannabinoids:
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Primary Effects |
|---|---|---|---|
| Δ9-THC | ~30 | ~30 | Euphoria, analgesia |
| UR-144 | <30 | <30 | Similar to Δ9-THC |
| XLR-11 | 98 | 83 | Antinociception, hypothermia |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves coupling the deuterated indole core with the tetramethylcyclopropyl methanone group. Key steps include:
- Deuterium incorporation : Use deuterated solvents (e.g., D₂O or DMSO-d₆) during indole deuteration to achieve 2,4,5,6,7-d5 labeling .
- Catalysis : Optimize Suzuki-Miyaura coupling or Friedel-Crafts acylation for the indole-cyclopropyl linkage; palladium catalysts with ligands like XPhos improve regioselectivity .
- Purification : Employ flash chromatography followed by recrystallization in hexane/ethyl acetate mixtures to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing the deuterated structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR will show absent proton signals at deuterated positions (2,4,5,6,7), while ¹³C NMR confirms cyclopropane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic patterns (e.g., M+5 peak for deuterium) and verifies molecular formula .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; deuterated analogs may exhibit slight retention time shifts .
Q. How should this compound be stored to maintain stability, and what degradation products are likely?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation of the indole moiety. Deuterated bonds (C-D) enhance thermal stability compared to C-H bonds .
- Degradation Pathways : Hydrolysis of the cyclopropane ring under acidic conditions or oxidation of the fluoropentyl chain may occur. Monitor via LC-MS for fragments like tetramethylcyclopropane carboxylic acid .
Advanced Research Questions
Q. How does deuteration at the indole 2,4,5,6,7 positions influence metabolic stability and pharmacokinetic profiles?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and use LC-HRMS to track deuterium retention. Compare half-life (t½) to non-deuterated analogs .
- Isotope Effects : Deuteration slows CYP450-mediated oxidation at adjacent positions (e.g., indole C3), reducing metabolite formation .
Q. What strategies can resolve contradictions in receptor binding data between this compound and its non-deuterated analogs?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for CB1 receptors) to measure Ki values under standardized conditions (pH 7.4, 37°C). Deuteration may alter binding kinetics due to subtle steric effects .
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding and van der Waals interactions with receptor pockets .
Q. How can researchers design experiments to assess isotopic effects on biological activity without confounding variables?
- Methodological Answer :
- Isotopomer Pairing : Synthesize both deuterated and non-deuterated versions using identical synthetic routes to isolate isotopic effects .
- Dose-Response Curves : Compare EC₅₀ values in functional assays (e.g., cAMP inhibition for CB1 agonism) to quantify potency differences .
Q. What computational methods are recommended to predict the deuterated compound’s interaction with non-canonical targets (e.g., TRP channels)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with deuterium parameters adjusted for reduced bond length (C-D ≈ 1.09 Å vs. C-H ≈ 1.07 Å). Focus on binding pockets sensitive to steric bulk .
- Quantum Mechanics (QM) : Calculate partial charges at deuterated sites with Gaussian 16 to refine force fields for MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
